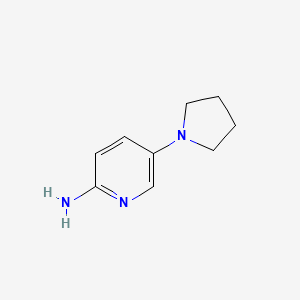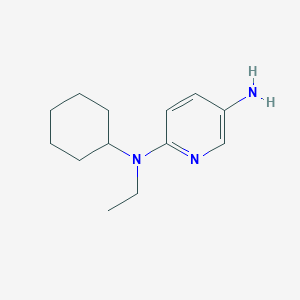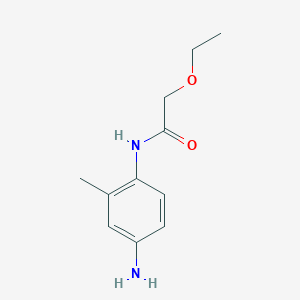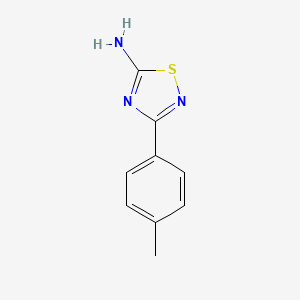
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound known for its diverse pharmacological effects. It belongs to the class of pyrazole-bearing compounds, which are recognized for their potent antileishmanial and antimalarial activities
作用機序
Target of Action
The primary targets of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
生化学分析
Biochemical Properties
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in inhibiting the growth of parasitic organisms. It interacts with various enzymes and proteins, such as Leishmania aethiopica and Plasmodium berghei, by inhibiting their metabolic pathways. The compound’s interaction with these biomolecules disrupts their normal function, leading to the inhibition of parasite growth .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways and gene expression. In parasitic cells, the compound disrupts cellular metabolism, leading to cell death. This disruption is achieved through the inhibition of key enzymes involved in the parasite’s metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific enzymes and proteins, inhibiting their activity. This inhibition leads to a cascade of events that ultimately result in the disruption of the parasite’s metabolic pathways. The compound’s ability to inhibit enzyme activity is a key factor in its antileishmanial and antimalarial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its efficacy in inhibiting parasite growth, although some degradation products may form .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant adverse effects. At higher doses, toxic effects may be observed, including damage to host tissues. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways within parasitic organisms. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and disrupting the synthesis of nucleotides. This disruption leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in parasite death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the cell can affect its ability to interact with target enzymes and proteins, thereby influencing its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine-coupled pyrazoles. The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques . Specific reaction conditions and reagents used in the synthesis process are crucial to ensure the desired product’s purity and yield.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole-bearing derivatives, such as hydrazine-coupled pyrazoles . These compounds share structural similarities and exhibit comparable pharmacological activities.
Uniqueness
What sets 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol apart is its superior activity against certain parasites, making it a promising candidate for further development as an antileishmanial and antimalarial agent . Its unique structure allows for specific interactions with molecular targets, enhancing its efficacy compared to other similar compounds.
特性
IUPAC Name |
4-amino-3-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S/c1-4-5(3-12(2)11-4)6-9-10-7(14)13(6)8/h3H,8H2,1-2H3,(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPZVQZKECANKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NNC(=S)N2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

